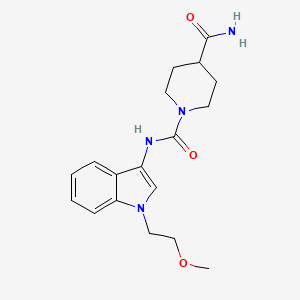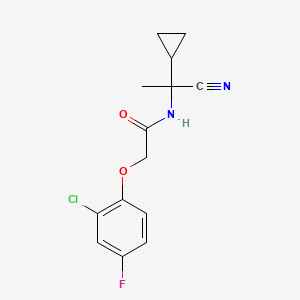
2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CFTR(inh)-172, and it has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
Wirkmechanismus
The mechanism of action of CFTR(inh)-172 involves the inhibition of the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. The inhibition of CFTR protein by CFTR(inh)-172 results in increased transport of chloride ions across cell membranes, which can help alleviate the symptoms of diseases such as cystic fibrosis.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to have significant effects on chloride ion transport across cell membranes. The inhibition of CFTR protein by CFTR(inh)-172 results in increased transport of chloride ions across cell membranes, which can help alleviate the symptoms of diseases such as cystic fibrosis. However, the long-term effects of CFTR(inh)-172 on the body are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
CFTR(inh)-172 has several advantages for lab experiments, including its high potency and specificity for the CFTR protein. However, one of the limitations of CFTR(inh)-172 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CFTR(inh)-172, including:
1. Investigating the long-term effects of CFTR(inh)-172 on the body.
2. Developing more potent and specific inhibitors of the CFTR protein.
3. Studying the effects of CFTR(inh)-172 in other diseases such as polycystic kidney disease and secretory diarrhea.
4. Investigating the potential use of CFTR(inh)-172 in combination with other drugs for the treatment of cystic fibrosis.
In conclusion, 2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research for its potential therapeutic applications. The inhibition of CFTR protein by CFTR(inh)-172 has been shown to increase the transport of chloride ions across cell membranes, which can help alleviate the symptoms of diseases such as cystic fibrosis. While CFTR(inh)-172 has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. There are several future directions for research on CFTR(inh)-172, including investigating its long-term effects on the body and developing more potent and specific inhibitors of the CFTR protein.
Synthesemethoden
The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide involves the reaction of 2-chloro-4-fluorophenol with 1-cyano-1-cyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form the final compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, the inhibition of CFTR protein by CFTR(inh)-172 has been shown to increase the transport of chloride ions across cell membranes, which can help alleviate the symptoms of the disease.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(16)6-11(12)15/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVWWIBAWMSZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)

![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
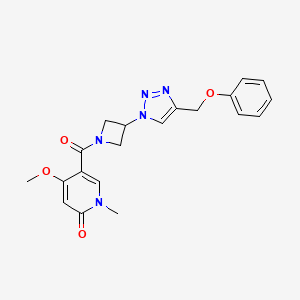


![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)
![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)
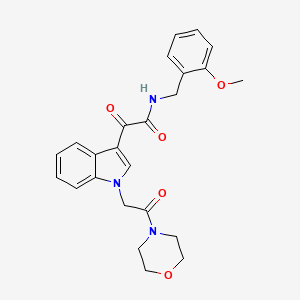
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)
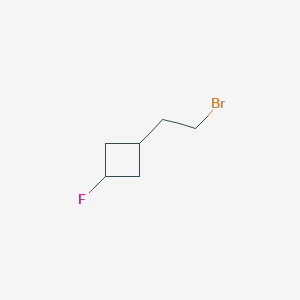

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)
